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Compound of Interest

Compound Name: (4-Bromobutoxy)benzene

Cat. No.: B073664

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of experimental and computationally derived data for (4-
Bromobutoxy)benzene. This analysis aims to highlight the correlation between measured
properties and theoretical predictions, offering insights into the utility and limitations of
computational models in characterizing small organic molecules.

(4-Bromobutoxy)benzene, a halogenated ether, serves as a versatile building block in organic
synthesis. An accurate understanding of its physicochemical and spectral properties is crucial
for its application in medicinal chemistry and materials science. This guide presents a side-by-
side comparison of experimentally determined data with computationally predicted values for its
key characteristics.

Physicochemical Properties: A Tale of Two
Methodologies

The fundamental physical properties of (4-Bromobutoxy)benzene, namely its melting and
boiling points, have been determined through both laboratory experimentation and
computational prediction. A summary of these findings is presented below.
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Computational

Property Experimental Value Method
Value

Melting Point 36.0-46.0 °C[1] 37.76 °C Joback Method
- ) 153-154 °C at 18

Boiling Point 270.31 °C (Normal) Joback Method

mmHg

N , 154.55 °C at ~18

Boiling Point

mmHg

The experimental melting point is reported as a range, which is common for compounds that
may have slight impurities or exist in different crystalline forms. The computationally predicted
melting point of 37.76 °C, derived from the Joback method, falls within this experimental range,
indicating a good correlation for this property.

A direct comparison of the boiling points is more complex due to the experimental value being
recorded at a reduced pressure. The predicted boiling point of 270.31 °C is at standard
atmospheric pressure. While a quantitative comparison is not straightforward without
converting the experimental value to normal pressure, the significant difference underscores
the importance of specifying conditions when reporting and comparing such data.

Spectroscopic Fingerprints: Unveiling the Molecular
Structure

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform
Infrared (FTIR) spectroscopy provide detailed information about the molecular structure of (4-
Bromobutoxy)benzene. While comprehensive experimental spectra with detailed peak
assignments are available in various databases, this guide will focus on a qualitative
comparison with the principles of computational spectral prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of (4-Bromobutoxy)benzene is expected to show distinct
signals for the aromatic protons on the benzene ring and the aliphatic protons of the butoxy

chain. The aromatic protons typically appear in the downfield region (& 6.5-8.0 ppm), with their
splitting patterns providing information about their relative positions. The protons of the butoxy
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chain will appear in the upfield region, with their chemical shifts and multiplicities determined by
their proximity to the oxygen and bromine atoms.

13C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons
(typically in the & 110-160 ppm range) and the four distinct carbons of the butoxy chain. The
carbon attached to the oxygen will be the most downfield among the aliphatic carbons, while
the carbon attached to the bromine will also show a significant downfield shift.

Computational Prediction: Predicting NMR spectra using computational methods, such as
Density Functional Theory (DFT), involves calculating the magnetic shielding tensors of the
nuclei. These calculations can provide theoretical chemical shifts that can be compared with
experimental data to aid in spectral assignment and structural elucidation. The accuracy of
these predictions is highly dependent on the level of theory and the basis set used in the
calculation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (4-Bromobutoxy)benzene is characterized by absorption bands
corresponding to the vibrational modes of its functional groups. Key expected peaks include:

¢ C-H stretching (aromatic): ~3030-3100 cm~—!

C-H stretching (aliphatic): ~2850-2960 cm~1

C=C stretching (aromatic): ~1450-1600 cm~1

C-O stretching (ether): ~1000-1300 cm~1

C-Br stretching: ~500-600 cm—1

Computational Prediction: Computational methods can simulate the vibrational frequencies and
their corresponding intensities, generating a theoretical IR spectrum. These simulations can be
invaluable in assigning experimental peaks to specific vibrational modes within the molecule.

Experimental Protocols
Physicochemical Property Determination
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Melting Point: The melting point is determined using a calibrated melting point apparatus. A
small amount of the crystalline sample is packed into a capillary tube and heated at a
controlled rate. The temperature range over which the sample melts is recorded.

Boiling Point: The boiling point at reduced pressure is determined by distillation. The sample
is heated under a vacuum, and the temperature at which the liquid boils and its vapor is in
equilibrium with the liquid is recorded, along with the corresponding pressure.

Spectroscopic Analysis

NMR Spectroscopy: A solution of the sample is prepared in a deuterated solvent (e.g.,
CDCIs) and placed in an NMR tube. *H and 3C NMR spectra are acquired on a high-field
NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) standard.

FTIR Spectroscopy: The IR spectrum is typically recorded using an FTIR spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the
sample is placed directly on the ATR crystal, and the spectrum is recorded as the average of
multiple scans.

Workflow for Data Correlation

The process of comparing experimental and computational data for a given molecule follows a

logical workflow. This can be visualized as a flowchart that outlines the key steps from data

acquisition to final analysis and interpretation.
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Workflow for comparing experimental and computational data.

Conclusion

This guide demonstrates a strong qualitative and, in some cases, quantitative correlation
between the experimental and computational data for (4-Bromobutoxy)benzene. While
computational methods like the Joback method provide reasonable estimates for physical
properties, more sophisticated techniques like DFT are necessary for accurate spectral
predictions. The synergy between experimental measurements and computational simulations
provides a powerful approach for the comprehensive characterization of molecules,
accelerating research and development in various scientific disciplines. Researchers are
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encouraged to leverage both methodologies for a more complete understanding of chemical
systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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